molecular formula C18H19BrN4S B12413682 Caii-IN-2

Caii-IN-2

Cat. No.: B12413682
M. Wt: 403.3 g/mol
InChI Key: FVKZOEVVROLPGC-LLDJEOIGSA-N
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Description

Caii-IN-2, also known as compound 3g, is a thiosemicarbazide derivative and a potent, selective inhibitor of carbonic anhydrase II (CA-II). Carbonic anhydrase II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide, leading to the formation of bicarbonate and protons. This compound has shown significant potential in research related to carbonic anhydrase-related biological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caii-IN-2 involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Caii-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiosemicarbazides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Caii-IN-2 exerts its effects by selectively inhibiting carbonic anhydrase II. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues. This interaction prevents the enzyme from catalyzing the hydration of carbon dioxide, thereby reducing the formation of bicarbonate and protons. The inhibition of carbonic anhydrase II affects various physiological processes, including pH regulation, ion transport, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Caii-IN-2

This compound is unique due to its high selectivity and potency for carbonic anhydrase II compared to other inhibitors. Its thiosemicarbazide structure allows for specific interactions with the enzyme’s active site, resulting in effective inhibition. Additionally, this compound has shown potential in research applications beyond traditional therapeutic uses, making it a valuable tool for studying carbonic anhydrase-related biological processes .

Properties

Molecular Formula

C18H19BrN4S

Molecular Weight

403.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiourea

InChI

InChI=1S/C18H19BrN4S/c1-23(2)17-11-5-14(6-12-17)4-3-13-20-22-18(24)21-16-9-7-15(19)8-10-16/h3-13H,1-2H3,(H2,21,22,24)/b4-3+,20-13+

InChI Key

FVKZOEVVROLPGC-LLDJEOIGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NC2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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